Zwittergent 310 Demonstrates Superior Solubilization Efficiency Compared to CHAPS and Triton X-100 in 2D Gel Proteomics
In a direct comparative study of four detergents for the solubilization of membrane proteins from the phytopathogenic bacterium Xylella fastidiosa, Zwittergent 310 (SB3-10) revealed 157 distinct protein spots on two-dimensional gels. This performance was more than twice that of CHAPS, which revealed only 72 spots, and nearly four times that of Triton X-100, which revealed only 43 spots [1].
| Evidence Dimension | Number of protein spots revealed on 2D-PAGE |
|---|---|
| Target Compound Data | 157 protein spots |
| Comparator Or Baseline | CHAPS: 72 spots; Triton X-100: 43 spots |
| Quantified Difference | 118% increase over CHAPS; 265% increase over Triton X-100 |
| Conditions | Solubilization of membrane proteins from X. fastidiosa followed by 2D electrophoresis (pH 3-10) |
Why This Matters
This demonstrates that selecting Zwittergent 310 over CHAPS or Triton X-100 can more than double the number of membrane proteins detected in a proteomics experiment, directly impacting the depth of analysis and the potential to identify low-abundance targets.
- [1] Di Ciero L, Bellato CM, Meinhardt LW, Ferrari F, Castellari RR, Marangoni S, Novello JC. Assessment of four different detergents used to extract membrane proteins from Xylella fastidiosa by two-dimensional electrophoresis. Braz J Microbiol. 2004;35(3):269-274. View Source
